
1-Benzyl-4-(2,4,4-trimethylallophanoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-(2,4,4-trimethylallophanoyl)piperazine is a chemical compound with the molecular formula C16H24N4O2 and a molecular weight of 304.39 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with a benzyl group and a trimethylallophanoyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 1-Benzyl-4-(2,4,4-trimethylallophanoyl)piperazine involves several steps. One common method includes the reaction of piperazine with benzyl chloride to form 1-benzylpiperazine. This intermediate is then reacted with 2,4,4-trimethylallophanoyl chloride under controlled conditions to yield the final product. The reaction conditions typically involve the use of an organic solvent such as dichloromethane and a base such as triethylamine to facilitate the reaction .
Analyse Des Réactions Chimiques
1-Benzyl-4-(2,4,4-trimethylallophanoyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
1-Benzyl-4-(2,4,4-trimethylallophanoyl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Mécanisme D'action
The mechanism of action of 1-Benzyl-4-(2,4,4-trimethylallophanoyl)piperazine involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
1-Benzyl-4-(2,4,4-trimethylallophanoyl)piperazine can be compared with other similar compounds, such as:
1-Benzylpiperazine: This compound lacks the trimethylallophanoyl group and has different chemical and biological properties.
4-(2,4,4-Trimethylallophanoyl)piperazine: This compound lacks the benzyl group and exhibits different reactivity and applications.
N-Benzyl-N-methylpiperazine: This compound has a methyl group instead of the trimethylallophanoyl group, leading to variations in its chemical behavior and uses.
Propriétés
Numéro CAS |
80712-46-5 |
|---|---|
Formule moléculaire |
C16H24N4O2 |
Poids moléculaire |
304.39 g/mol |
Nom IUPAC |
4-benzyl-N-(dimethylcarbamoyl)-N-methylpiperazine-1-carboxamide |
InChI |
InChI=1S/C16H24N4O2/c1-17(2)15(21)18(3)16(22)20-11-9-19(10-12-20)13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3 |
Clé InChI |
JBFSNBYVTHNEIG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)N(C)C(=O)N1CCN(CC1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


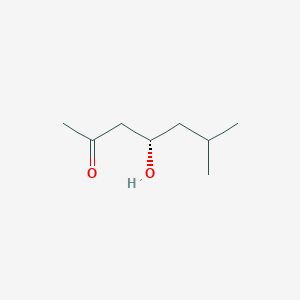
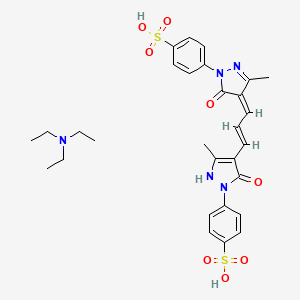

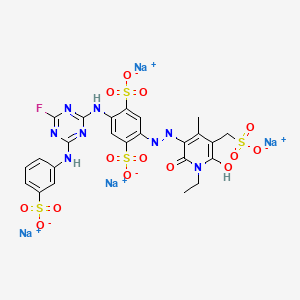
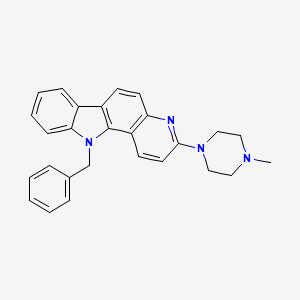
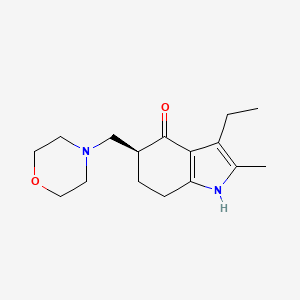
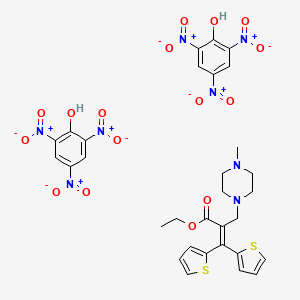
![4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylpyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12752715.png)
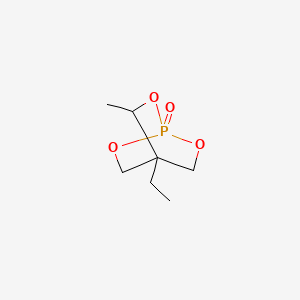

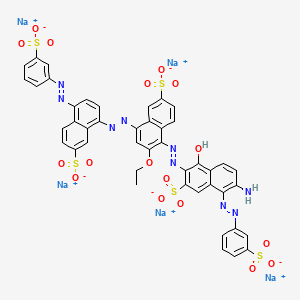
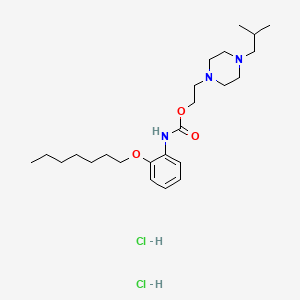
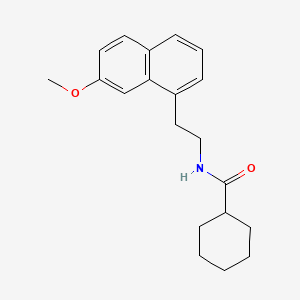
![[(3S,3aR,6S,6aS)-3-[[2-hydroxy-3-(3-methylphenoxy)propyl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12752746.png)
